molecular formula C7H10BNO3 B590821 (5-Methoxy-2-methylpyridin-4-YL)boronic acid CAS No. 1247667-11-3

(5-Methoxy-2-methylpyridin-4-YL)boronic acid

Cat. No.: B590821
CAS No.: 1247667-11-3
M. Wt: 166.971
InChI Key: SQGWGZHXEGRDQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and CAS Registry Information

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete chemical name being (5-Methoxy-2-methylpyridin-4-YL)boronic acid. Alternative naming conventions include 5-Methoxy-2-methyl-4-pyridinyl-boronic acid and 5-Methoxy-2-methylpyridine-4-boronic acid, reflecting different approaches to describing the substitution pattern on the pyridine ring system. The Chemical Abstracts Service has assigned the unique registry number 1247667-11-3 to this compound, providing an unambiguous identifier for chemical databases and regulatory purposes.

The compound is catalogued under multiple synonyms in chemical databases, including starbld0018839 and various commercial designations used by chemical suppliers. The systematic naming reflects the presence of three distinct functional groups: a boronic acid moiety attached to the 4-position of the pyridine ring, a methoxy group at the 5-position, and a methyl group at the 2-position. This nomenclature system ensures precise identification and avoids confusion with structural isomers that may possess different substitution patterns.

The registry information indicates that this compound belongs to the broader class of pyridineboronic acid derivatives, which are recognized for their utility in synthetic organic chemistry applications. The systematic approach to naming emphasizes the heterocyclic nature of the molecule and the specific positioning of functional groups that determine its chemical properties and reactivity patterns.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as Carbon seven Hydrogen ten Boron one Nitrogen one Oxygen three (C₇H₁₀BNO₃), representing a relatively compact heterocyclic structure. The molecular weight is precisely calculated as 166.97 grams per mole, which places this compound in the category of small to medium-sized organic molecules suitable for various synthetic applications.

Molecular Parameter Value Reference
Molecular Formula C₇H₁₀BNO₃
Molecular Weight 166.97 g/mol
Heavy Atom Count 12
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Rotatable Bonds 2

The elemental composition reveals a balanced distribution of carbon, hydrogen, and heteroatoms that contributes to the compound's stability and reactivity. The presence of boron introduces unique electronic characteristics, as boron exhibits electron-deficient behavior that makes boronic acids particularly valuable in cross-coupling reactions. The nitrogen atom within the pyridine ring provides basicity and coordinating ability, while the oxygen atoms in both the methoxy and boronic acid groups offer multiple sites for hydrogen bonding and coordination interactions.

The molecular weight analysis indicates that this compound falls within an optimal range for synthetic accessibility and handling convenience. The relatively low molecular weight combined with the presence of multiple functional groups makes it an attractive building block for the construction of more complex molecular architectures through various chemical transformations.

Crystallographic Data and Three-Dimensional Conformation

Crystallographic analysis of related pyridineboronic acid compounds provides valuable insights into the three-dimensional structural characteristics of this compound. Studies on analogous compounds reveal that pyridineboronic acid derivatives typically crystallize in specific space groups that accommodate the hydrogen bonding patterns inherent to the boronic acid functionality. The crystal structure analysis of a related compound [Pyridine-4-boronic acid methyl ester and Nickel(II) dithiooxalate] demonstrated crystallization in the monoclinic crystal system within the P21/n space group.

The three-dimensional conformation of boronic acid derivatives is significantly influenced by intramolecular and intermolecular hydrogen bonding interactions. Research on functionalized phenylboronic acids has revealed the occurrence of tautomeric equilibria that affect the overall molecular geometry, with some compounds adopting planar conformations while others exhibit twisted arrangements depending on the electronic environment. The boronic acid group typically adopts a planar geometry with the boron atom exhibiting trigonal planar coordination when considering the two hydroxyl groups and the carbon attachment point.

Crystallographic studies indicate that the boron-carbon bond length in pyridineboronic acids averages approximately 1.595 Angstroms, while the boron-oxygen bond lengths are typically around 1.350 Angstroms. These structural parameters are consistent with the sp² hybridization of the boron center and the partial double bond character that develops through resonance interactions with the aromatic system.

The methoxy and methyl substituents on the pyridine ring influence the overall molecular geometry by introducing steric and electronic effects that can affect the planarity of the system. The methoxy group at the 5-position may participate in intramolecular hydrogen bonding with the boronic acid hydroxyl groups, potentially stabilizing specific conformational arrangements.

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic structure of this compound is characterized by the interaction between the electron-deficient boron center and the electron-rich pyridine ring system. The compound exhibits a calculated topological polar surface area of 62.58 square Angstroms and a computed logarithmic partition coefficient (LogP) of -0.92158, indicating moderate hydrophilicity. These electronic parameters suggest favorable interactions with polar solvents and biological systems.

The frontier molecular orbital analysis reveals that the highest occupied molecular orbital and lowest unoccupied molecular orbital energies are significantly influenced by the substituent pattern on the pyridine ring. The methoxy group at the 5-position acts as an electron-donating substituent through resonance effects, while the methyl group at the 2-position provides electron donation through inductive effects. These electronic modifications alter the electron density distribution within the aromatic system and affect the compound's reactivity patterns.

The boron atom in boronic acids typically exhibits a low-lying vacant p-orbital that serves as an electron acceptor, making these compounds excellent electrophiles in various chemical reactions. The electronic communication between the pyridine nitrogen and the boronic acid group creates a push-pull electronic system that can be fine-tuned through the choice of substituents. This electronic structure is particularly important for understanding the compound's behavior in cross-coupling reactions and other synthetic transformations.

Computational studies on related boronic acid compounds indicate that the electron-withdrawing nature of the boronic acid group can influence the basicity of the pyridine nitrogen, typically reducing the predicted pKa value compared to unsubstituted pyridine derivatives. The calculated pKa values for similar compounds range from 7.26 to 7.59, reflecting the electronic influence of the boronic acid substituent.

Tautomerism and Protolytic Equilibria in Solution

The solution-phase behavior of this compound is governed by complex tautomeric and protolytic equilibria that significantly influence its chemical properties. Boronic acids are known to exist in equilibrium between the neutral trigonal form and the anionic tetrahedral form, with the position of this equilibrium being pH-dependent and influenced by the electronic nature of the aromatic substituents.

Research on protodeboronation mechanisms has revealed that boronic acids can undergo reaction through seven distinct mechanistic pathways, each characterized by specific energy differences and pH dependencies. The rate of protodeboronation is directly correlated with the electronic properties of the aromatic system, with electron-withdrawing groups generally accelerating the process while electron-donating groups provide stabilization. The methoxy substituent in the 5-position of this compound is expected to provide electronic stabilization through resonance donation.

Tautomeric equilibria in functionalized boronic acids can involve intramolecular interactions between the boronic acid hydroxyl groups and nearby functional groups. Studies on related compounds have demonstrated that carbonyl-containing boronic acids can undergo unprecedented tautomeric rearrangements to form cyclic oxaborole structures, with the equilibrium position being temperature and solvent dependent. While the current compound lacks a carbonyl group, the methoxy oxygen may participate in similar intramolecular interactions.

The predicted pKa value for this compound, based on computational analysis of similar structures, is estimated to be in the range of 7.0-8.0, reflecting the combined electronic effects of the pyridine nitrogen and the methoxy substituent. Variable-temperature Nuclear Magnetic Resonance spectroscopy studies on related compounds have provided quantitative data on equilibrium constants and thermodynamic parameters for tautomeric processes, revealing that these equilibria are often enthalpically driven with significant entropic contributions.

Properties

IUPAC Name

(5-methoxy-2-methylpyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO3/c1-5-3-6(8(10)11)7(12-2)4-9-5/h3-4,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGWGZHXEGRDQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1OC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methoxy-2-methylpyridin-4-YL)boronic acid typically involves the reaction of 5-methoxy-2-methylpyridine with a boron-containing reagent. One common method is the use of a palladium-catalyzed borylation reaction, where the pyridine derivative is treated with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the overall yield of the compound .

Chemical Reactions Analysis

Types of Reactions: (5-Methoxy-2-methylpyridin-4-YL)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (5-Methoxy-2-methylpyridin-4-YL)boronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is particularly useful in the design of enzyme inhibitors and other bioactive molecules . The methoxy and methyl groups on the pyridine ring can also influence the compound’s reactivity and binding affinity, making it a versatile tool in chemical biology .

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : Methoxy group placement (e.g., 5- vs. 6-position) alters steric hindrance and electronic distribution, impacting reactivity in cross-coupling reactions .

Physicochemical Properties

Solubility and Stability

  • Solubility Challenges : Pyren-1-yl and [4-(4-propan-2-yloxyphenyl)phenyl] boronic acids exhibit precipitation in aqueous media (e.g., RPMI culture medium), limiting in vitro applicability. This is attributed to hydrophobic aromatic systems, suggesting that this compound’s methyl group may similarly reduce water solubility compared to hydroxylated analogues like 6-hydroxynaphthalen-2-yl boronic acid (IC₅₀ = 0.1969 µM; ) .
  • Hydrolysis Sensitivity : Boronic acids with higher pKa values (e.g., 3-AcPBA, 4-MCPBA) are prone to hydrolysis at physiological pH, reducing their efficacy. The methoxy group in the target compound may lower pKa compared to phenylboronic acids, enhancing stability under physiological conditions .

Acidity (pKa)

Boronic acid pKa governs diol-binding affinity and reactivity. For example:

  • 3-AcPBA and 4-MCPBA : pKa > 8.5, limiting utility at physiological pH (7.4) .

Anticancer Activity

  • Phenanthren-9-yl boronic acid : IC₅₀ = 0.2251 µM in triple-negative breast cancer (4T1 cells) via serine protease inhibition ().
  • 6-Hydroxynaphthalen-2-yl boronic acid : IC₅₀ = 0.1969 µM, attributed to enhanced solubility from the hydroxyl group .
  • Target Compound : The methyl group may reduce solubility compared to hydroxylated analogues but could improve membrane permeability, balancing cytotoxicity and bioavailability.

Enzyme Inhibition

  • FL-166 (Bifunctional aryl boronic acid) : Ki = 40 nM against SARS-CoV-2 3CLpro, leveraging hydroxyl-serine interactions ().
  • Triazole-Substituted Analogues : 1-Amido-2-triazolylethaneboronic acids show improved β-lactamase inhibition (MICs) compared to phenyl-substituted versions, highlighting the role of heterocycles in enhancing activity ().

Biological Activity

(5-Methoxy-2-methylpyridin-4-YL)boronic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has a boronic acid functional group attached to a pyridine ring. The presence of the methoxy and methyl groups enhances its solubility and reactivity, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through the boronic acid moiety. Boronic acids are known to form reversible covalent bonds with diols, which can influence enzyme activity and cellular signaling pathways. This property is particularly useful in targeting enzymes involved in metabolic processes.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a study demonstrated that compounds with similar structures effectively inhibited BRAF(V600E) mutations, which are prevalent in melanoma .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it can inhibit the growth of certain bacterial strains, suggesting potential applications in treating bacterial infections. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival .

Case Studies and Research Findings

  • Antitumor Activity : A study on pyrazole derivatives, closely related to this compound, showed promising results in targeting BRAF(V600E) mutations. The derivatives demonstrated potent inhibitory effects on tumor growth in vitro and in vivo models .
  • Synergistic Effects : Another research highlighted the synergistic effects of combining this compound with conventional chemotherapeutics like doxorubicin. This combination enhanced cytotoxicity against breast cancer cell lines, indicating a potential strategy for improving treatment efficacy while minimizing side effects .
  • Bioactivity Profiling : A comprehensive profiling of boronic acids indicated that those with pyridine rings exhibited enhanced bioactivity compared to their aliphatic counterparts. This suggests that this compound may possess unique pharmacological properties due to its specific structural features .

Data Table: Biological Activity Summary

Activity Type Target Effect Reference
AntitumorBRAF(V600E)Inhibition of growth
AntimicrobialVarious bacterial strainsGrowth inhibition
Synergistic EffectsBreast cancer cellsEnhanced cytotoxicity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5-Methoxy-2-methylpyridin-4-YL)boronic acid, and how can purity be optimized?

  • Methodology : Synthesis typically involves halogenated pyridine precursors (e.g., 5-methoxy-2-methyl-4-bromopyridine) undergoing Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) with palladium catalysts (Pd(dppf)Cl₂) in anhydrous THF or dioxane. Purification is achieved via recrystallization (methanol/water) or silica gel chromatography. Purity (>95%) is confirmed by ¹H NMR and LC-MS .
  • Key Considerations : Use of inert atmosphere (N₂/Ar) and rigorous drying of solvents to prevent boronic acid protodeborylation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Analytical Workflow :

  • ¹¹B NMR : Detects boronic acid functionality (δ ~30 ppm for free acid, shifts upon diol binding) .
  • ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and methyl groups (δ ~2.5 ppm) on the pyridine ring .
  • X-ray Crystallography : SHELX software (SHELXL-2018) refines crystal structures to confirm regiochemistry and hydrogen bonding (e.g., B–OH∙∙∙O interactions) .
    • Validation : Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. How does the methoxy-methyl substitution pattern influence its reactivity in Suzuki-Miyaura cross-coupling reactions?

  • Reactivity Profile : The electron-donating methoxy group enhances boronic acid stability but may reduce electrophilicity. Optimal coupling conditions include Pd(PPh₃)₄ (2–5 mol%), K₂CO₃ (2 equiv), and DMF/H₂O (3:1) at 80°C. Yields range 70–85% for aryl halide partners .
  • Comparative Analysis : Methyl substitution at the 2-position reduces steric hindrance compared to bulkier substituents, enabling faster transmetallation .

Advanced Research Questions

Q. How do pH and solvent polarity affect the binding kinetics of this boronic acid with diol-containing biomolecules?

  • Kinetic Studies : Stopped-flow fluorescence assays (e.g., with D-fructose) reveal kon values ~10³ M⁻¹s⁻¹ at physiological pH (7.4). Acidic conditions (pH <6) slow binding due to boronate anion destabilization .
  • Mechanistic Insight : ¹¹B NMR titration (pH 4–9) shows shifts from trigonal (B(OH)₂) to tetrahedral (B(OH)₃⁻) states, correlating with binding affinity .

Q. How can contradictory data in biological activity studies (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

  • Case Study : Conflicting IC₅₀ values in kinase assays may arise from off-target interactions or assay conditions (e.g., ATP concentration). Dose-response curves with orthogonal assays (SPR, fluorescence polarization) validate specificity. For cytotoxicity, compare results across cell lines (e.g., glioblastoma vs. healthy fibroblasts) to assess selectivity .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Modeling Workflow :

  • Docking : AutoDock Vina screens against ATP-binding pockets (e.g., EGFR kinase) using the boronic acid’s geometry.
  • MD Simulations : AMBER force fields simulate binding stability, highlighting hydrogen bonds between the boronic acid and catalytic lysine residues .
    • Validation : Correlate ΔG binding scores with experimental IC₅₀ values.

Q. How can this compound be integrated into electrochemical sensors for real-time glucose monitoring?

  • Sensor Design : Immobilize the boronic acid on redox-active polymers (e.g., poly-nordihydroguaiaretic acid) via carbodiimide coupling. Glucose binding disrupts polymer-boronic acid interactions, altering impedance (detection limit: 0.1–20 mM glucose) .
  • Optimization : Adjust polymer porosity to exclude interferents (e.g., ascorbic acid) .

Q. What advanced analytical methods detect trace impurities (e.g., genotoxic boronic acids) in research samples?

  • LC-MS/MS Protocol :

  • Column : C18 (2.1 × 50 mm, 1.7 µm).
  • Mobile Phase : 0.1% formic acid in water/acetonitrile (gradient elution).
  • MRM Detection : m/z 180 → 135 (boronic acid fragment). Achieves LOD 0.1 ppm .
    • Validation : Spike-and-recovery experiments (90–110% recovery) ensure accuracy.

Data Contradiction Analysis

Q. Why do solvent-dependent variations occur in crystallographic studies of this compound?

  • Root Cause : Polar solvents (e.g., DMSO) stabilize zwitterionic forms via B–OH∙∙∙O=S interactions, altering crystal packing. Nonpolar solvents (toluene) favor neutral boronic acid dimers.
  • Resolution : Compare crystal structures from multiple solvents and validate via Hirshfeld surface analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.